molecular formula C17H25N3O4 B2588377 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide CAS No. 1280802-35-8

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide

Cat. No. B2588377
CAS RN: 1280802-35-8
M. Wt: 335.404
InChI Key: NRLCIJRQWWPMRH-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has been found to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are a type of white blood cell that produces antibodies. Inhibition of BTK by this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the activation of mast cells, which play a role in allergic reactions. This compound has also been shown to reduce the production of inflammatory cytokines, which are proteins that contribute to inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide in lab experiments is its specificity for BTK. This allows researchers to selectively target B-cell receptor signaling without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for the development of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide. One area of interest is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors. Another potential direction is the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also characterized by dysregulated B-cell receptor signaling. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, particularly in combination with other therapies.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide involves several steps, starting with the reaction of 3,4,5-trimethoxyaniline with 2-bromoacetophenone to yield the intermediate 2-(3,4,5-trimethoxyphenyl)acetophenone. This intermediate is then reacted with N-(1-cyano-1,2-dimethylpropyl)amine to yield the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been found to inhibit BTK signaling and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3,4,5-trimethoxyanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)17(3,10-18)20-15(21)9-19-12-7-13(22-4)16(24-6)14(8-12)23-5/h7-8,11,19H,9H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLCIJRQWWPMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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